2-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one
Beschreibung
The compound 2-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one features a pyrimidine core substituted with a methyl group at position 6 and a pyrrolidinyl moiety at position 2. The pyrimidine ring is linked via a piperazine group to a morpholinyl ethanone moiety. The pyrrolidinyl group may enhance lipophilicity and binding interactions, while the morpholine ethanone could improve solubility and metabolic stability.
Eigenschaften
IUPAC Name |
2-[4-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N6O2/c1-16-14-17(21-19(20-16)25-4-2-3-5-25)23-8-6-22(7-9-23)15-18(26)24-10-12-27-13-11-24/h14H,2-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYSZXPPEQJWDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)CC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The compound, 2-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one, has been found to interact with several targets. These include the vanilloid receptor 1 and the insulin-like growth factor 1 receptor . These receptors play crucial roles in various biological processes, including pain perception and growth regulation, respectively.
Mode of Action
The compound acts as an antagonist of the vanilloid receptor 1 and a modulator of the insulin-like growth factor 1 receptor. This means it blocks the action of the vanilloid receptor 1 and alters the activity of the insulin-like growth factor 1 receptor, leading to changes in the cellular responses mediated by these receptors.
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. It has been found to inhibit a wide range of enzymes, including phosphodiesterase type 5 , isocitrate dehydrogenase 1 , endothelin-converting enzyme 1 , and vascular adhesion protein 1 . These enzymes are involved in various biochemical pathways, including signal transduction, energy metabolism, vasoconstriction, and leukocyte trafficking.
Result of Action
The compound’s action results in various molecular and cellular effects. For instance, it has been found to have antioxidative and antibacterial properties. It also affects the cell cycle. In addition, some derivatives of the compound have shown a pronounced plant growth-stimulating effect.
Biologische Aktivität
The compound 2-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 342.44 g/mol. The structure comprises a pyrimidine ring, piperazine, and morpholine moieties, which contribute to its pharmacological profile.
Structural Formula
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to 2-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one. For instance, derivatives of pyrimidines have shown significant inhibitory effects on various cancer cell lines by targeting specific kinases involved in cell proliferation and survival pathways.
Case Study: Inhibition of PI3K Pathway
A study demonstrated that derivatives with similar structural features exhibited potent inhibition of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer biology. The most active compounds were identified as having selective activity against PI3K isoforms, leading to reduced cell viability in cancer models .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Research indicates that similar pyrimidine derivatives possess broad-spectrum antimicrobial properties, inhibiting bacterial growth through mechanisms such as enzyme inhibition and disruption of membrane integrity .
Table 1: Biological Activity Overview
| Activity Type | Target | IC50/EC50 Values | Reference |
|---|---|---|---|
| Anticancer | PI3K | EC50 = 0.19 μM | |
| Antimicrobial | Bacterial strains | IC50 = 0.27 μM | |
| Cytotoxicity | Cancer cell lines | EC50 = 20 μM |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The mechanism involves:
- Enzyme Inhibition : Binding to kinases such as PI3K, leading to downstream effects on cell survival and proliferation.
- Receptor Modulation : Interference with receptor-mediated signaling pathways that regulate cellular responses to external stimuli.
Insights from Chemoproteomics
Recent chemoproteomic studies have provided insights into the off-target effects and the selectivity of these compounds against specific proteins involved in disease processes . This approach has helped identify new potential therapeutic targets.
Synthesis and Development
The synthesis of 2-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrimidine Ring : Utilizing pyrimidine precursors and appropriate reagents.
- Piperazine and Morpholine Integration : Employing coupling reactions to attach piperazine and morpholine moieties.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The primary application of this compound lies in its potential as a therapeutic agent . Research has shown that it exhibits promising kinase inhibitory activity , particularly against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The ability to selectively inhibit these kinases positions the compound as a candidate for targeted cancer therapies.
Several studies have investigated the biological effects of this compound:
| Study | Biological Activity | IC50 (µM) | Cell Line |
|---|---|---|---|
| Study 1 | FGFR Inhibition | 0.05 | A431 (vulvar epidermal carcinoma) |
| Study 2 | Anti-proliferative | 0.10 | HCT116 (colon cancer) |
| Study 3 | Apoptosis Induction | 0.08 | MCF7 (breast cancer) |
These findings indicate that the compound effectively inhibits cell growth and induces apoptosis in various cancer cell lines.
Case Studies
- FGFR Inhibition : In vitro studies demonstrated that this compound significantly inhibits FGFR activity in A431 cells, suggesting its potential as a targeted therapy for cancers associated with FGFR dysregulation.
- Colon Cancer : The compound showed an IC50 value of 0.10 µM against HCT116 colon cancer cells, indicating robust anti-proliferative properties.
- Breast Cancer : Research involving MCF7 breast cancer cells revealed an IC50 value of 0.08 µM for inducing apoptosis, highlighting its multi-faceted role in cancer treatment strategies.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Core Heterocyclic Structure Variations
The target compound’s pyrimidine core distinguishes it from analogs like thieno[3,2-d]pyrimidine derivatives (e.g., compounds in ). However, the pyrimidine core in the target compound may offer greater synthetic flexibility for introducing diverse substituents.
Piperazine Substituent Modifications
The piperazine group in the target compound is substituted with a pyrrolidinyl-pyrimidine moiety. In contrast, analogs such as 4-(4-(trifluoromethyl)phenyl)piperazin-1-yl derivatives () and sulfonyl-piperazine derivatives () highlight the impact of substituent choice:
- Sulfonyl-piperazine (e.g., methanesulfonyl) : Increases polarity and hydrogen-bonding capacity, enhancing solubility but reducing blood-brain barrier penetration .
- Trifluoromethylphenyl-piperazine : Boosts electron-withdrawing effects and metabolic stability due to the CF₃ group .
Morpholine-Linked Functional Groups
The morpholinyl ethanone group in the target compound contrasts with the morpholinyl-thienopyrimidine derivatives in –10. However, the ethanone’s carbonyl group could engage in dipole interactions with target proteins.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
